Nephalsterol B
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Overview
Description
Nephalsterol B is a polyhydroxylated sterol isolated from soft corals of the genus Nephthea. It is characterized by its unique structure, which includes a 24-methylene-cholestan-5-ene-3β, 7β, 19-triol configuration . This compound has garnered interest due to its potential biological activities and its role in marine natural products research.
Preparation Methods
Nephalsterol B is primarily isolated from soft corals, specifically Nephthea albida and Nephthea tiexieral verseveldt . The isolation process involves extraction with organic solvents followed by chromatographic separation techniques. The structure of this compound is determined using one and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic methods .
Chemical Reactions Analysis
Nephalsterol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure and reactivity of polyhydroxylated sterols.
Mechanism of Action
The mechanism of action of Nephalsterol B involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by binding to specific molecular targets, disrupting cellular processes, and inducing apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Nephalsterol B is compared with other similar compounds such as Nephalsterol A and Nephalsterol C. While Nephalsterol A and C also exhibit biological activities, this compound is unique due to its specific hydroxylation pattern at the C-7 position .
Similar Compounds
- Nephalsterol A
- Nephalsterol C
- Linosterol
Properties
CAS No. |
61737-96-0 |
---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,7R,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)6-7-19(4)22-8-9-23-26-24(11-12-27(22,23)5)28(16-29)13-10-21(30)14-20(28)15-25(26)31/h15,17,19,21-26,29-31H,3,6-14,16H2,1-2,4-5H3/t19-,21+,22-,23-,24-,25+,26-,27-,28-/m1/s1 |
InChI Key |
ASVPJZYKMFULLZ-MSCHIYEMSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)CO)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)CO)O)C |
Origin of Product |
United States |
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